molecular formula C22H24ClFN4O4S B11342128 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide

Cat. No.: B11342128
M. Wt: 495.0 g/mol
InChI Key: ZZYYAVXGVSOUQV-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a benzodiazole moiety, and a chlorofluorophenyl group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzodiazole moiety, and the attachment of the chlorofluorophenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H24ClFN4O4S

Molecular Weight

495.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24ClFN4O4S/c1-26-19-7-6-15(12-20(19)27(2)22(26)30)25-21(29)14-8-10-28(11-9-14)33(31,32)13-16-17(23)4-3-5-18(16)24/h3-7,12,14H,8-11,13H2,1-2H3,(H,25,29)

InChI Key

ZZYYAVXGVSOUQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=C(C=CC=C4Cl)F)N(C1=O)C

Origin of Product

United States

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